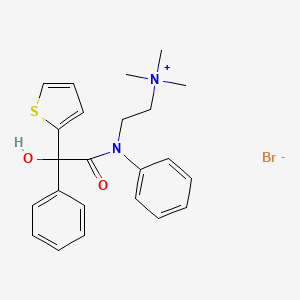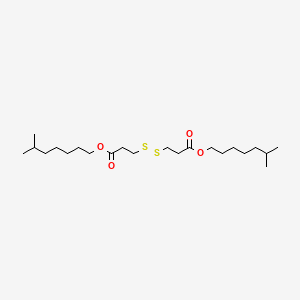![molecular formula C35H47F3N6 B13745355 1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride CAS No. 1245190-26-4](/img/structure/B13745355.png)
1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride solution is a chemical compound with the molecular formula C35H47F3N6. It is an ionic liquid, which means it is a salt in the liquid state at room temperature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride involves the reaction of imidazole derivatives with benzyl halides under specific conditions. The reaction typically takes place in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a variety of imidazolium salts with different substituents .
Applications De Recherche Scientifique
1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as ionic liquids and polymers
Mécanisme D'action
The mechanism of action of 1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride involves its interaction with specific molecular targets and pathways. The compound can disrupt cell membranes, leading to cell death in microbial organisms. In cancer cells, it may interfere with cellular processes such as DNA replication and protein synthesis, ultimately inducing apoptosis. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-dodecyl-3-methylimidazolium chloride
- 1,3-bis(octyloxycarbonylmethyl)imidazolium chloride
- 1-dodecyloxycarbonylmethyl-3-methyloxycarbonylmethylimidazolium chloride
Uniqueness
1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride is unique due to its specific structure, which imparts distinct physicochemical properties. Its benzyl groups and trifluoride anion contribute to its high stability and reactivity, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced antimicrobial activity and potential therapeutic benefits .
Propriétés
Numéro CAS |
1245190-26-4 |
|---|---|
Formule moléculaire |
C35H47F3N6 |
Poids moléculaire |
608.8 g/mol |
Nom IUPAC |
1,3-bis[6-(3-benzylimidazol-3-ium-1-yl)hexyl]imidazol-1-ium;trifluoride |
InChI |
InChI=1S/C35H47N6.3FH/c1(3-13-21-38-25-27-40(32-38)29-34-15-7-5-8-16-34)11-19-36-23-24-37(31-36)20-12-2-4-14-22-39-26-28-41(33-39)30-35-17-9-6-10-18-35;;;/h5-10,15-18,23-28,31-33H,1-4,11-14,19-22,29-30H2;3*1H/q+3;;;/p-3 |
Clé InChI |
LNXWGVWPLFIIRO-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=CN(C=C2)CCCCCCN3C=C[N+](=C3)CCCCCCN4C=C[N+](=C4)CC5=CC=CC=C5.[F-].[F-].[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)
![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)









